N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
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Overview
Description
N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt, making it a versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of N-methylpyrrolidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or alkyl halides to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound is utilized as a ligand in receptor binding studies due to its ability to interact with specific protein targets .
Industry: In the industrial sector, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate pathways depending on the nature of the target, thereby exerting its biological effects .
Comparison with Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the methyl group, leading to different chemical properties and reactivity.
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide: Similar structure with an extended carbon chain, affecting its solubility and reactivity.
Uniqueness: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields .
Biological Activity
N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolidine ring contributes to its pharmacological properties, enhancing solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with various biological targets. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.
Biological Activity Overview
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Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate potent activity.
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Antitumor Activity :
- Research indicates potential antitumor effects, with some studies suggesting that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
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Neuroprotective Effects :
- Preliminary investigations suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significantly lower MIC compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound's mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
Properties
Molecular Formula |
C8H19ClN2O2S |
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Molecular Weight |
242.77 g/mol |
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-6-13(11,12)10(2)8-4-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
KJDFHDNZGQZZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(C)C1CCNC1.Cl |
Origin of Product |
United States |
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